molecular formula C9H11BrClNO2S B1457762 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride CAS No. 1864062-30-5

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride

Cat. No.: B1457762
CAS No.: 1864062-30-5
M. Wt: 312.61 g/mol
InChI Key: FEQDCYYZPMCVTC-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl azetidine ring, which is further stabilized by hydrochloride.

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Biological Activity

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a sulfonyl group and a bromophenyl moiety, which may contribute to its biological properties. The molecular formula is C10H10BrN2O2S, and it has been studied for various pharmacological applications.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. A mini-review highlighted various azetidine derivatives showing activity against bacterial and fungal strains. For instance:

CompoundAntibacterial ActivityAntifungal ActivityReference
This compoundHighModerate
2cHighModerate
4eExcellentGood

The presence of the sulfonyl group is believed to enhance the interaction with microbial targets, leading to increased efficacy.

Anticancer Activity

Several studies have investigated the anticancer potential of azetidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation. For example:

  • Study Findings : In vitro assays demonstrated that azetidine derivatives could induce apoptosis in various cancer cell lines.
  • Mechanism : The proposed mechanism involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)3.2
A549 (Lung)4.5

These results indicate that the compound may be a viable candidate for further development as an anticancer agent.

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has been explored for various other therapeutic effects:

  • Anti-inflammatory : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
  • Anticonvulsant : Some derivatives have shown potential in reducing seizure activity in animal models.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones compared to standard antibiotics.
  • Cytotoxicity Assessment : In a separate study, various azetidine derivatives were tested against a panel of cancer cell lines. The results showed that the compound had a notable cytotoxic effect on HeLa cells, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQDCYYZPMCVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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